Cas no 1443345-85-4 (2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane)
2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane
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- MDL: MFCD18911379
- Inchi: 1S/C11H12F2O3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2
- InChI Key: FUKLJWYBAVRUFU-UHFFFAOYSA-N
- SMILES: O1CCOC1CCOC1=CC(F)=CC(F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB432717-1 g |
2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane |
1443345-85-4 | 1g |
€594.40 | 2023-07-18 | ||
| abcr | AB432717-5 g |
2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane |
1443345-85-4 | 5g |
€1,373.40 | 2023-07-18 | ||
| Chemenu | CM505089-1g |
2-(2-(3,5-Difluorophenoxy)ethyl)-1,3-dioxolane |
1443345-85-4 | 97% | 1g |
$437 | 2023-03-10 | |
| abcr | AB432717-1g |
2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane; . |
1443345-85-4 | 1g |
€1621.70 | 2025-02-19 | ||
| abcr | AB432717-5g |
2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane |
1443345-85-4 | 5g |
€1373.40 | 2023-09-04 | ||
| Fluorochem | 398336-1g |
2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane |
1443345-85-4 | 97.0% | 1g |
£570.00 | 2023-04-30 | |
| Fluorochem | 398336-5g |
2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane |
1443345-85-4 | 97.0% | 5g |
£1377.00 | 2023-04-30 | |
| Fluorochem | 398336-25g |
2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxolane |
1443345-85-4 | 97.0% | 25g |
£3043.00 | 2023-04-30 | |
| Ambeed | A236235-1g |
2-(2-(3,5-Difluorophenoxy)ethyl)-1,3-dioxolane |
1443345-85-4 | 97% | 1g |
$441.0 | 2024-04-23 |
2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane Suppliers
2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane
Professional Introduction to Compound with CAS No. 1443345-85-4 and Product Name: 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane
Compound with the CAS number 1443345-85-4 and the product name 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The dioxolane moiety, a five-membered cyclic ether, is known for its stability and versatility in drug design, while the 3,5-difluorophenoxy group introduces electronic and steric effects that can modulate the compound's biological activity. This introduction delves into the chemical characteristics, synthetic pathways, and recent research applications of this compound.
The molecular structure of 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane is characterized by a rigid dioxolane ring connected to an ethyl chain terminated with a 3,5-difluorophenoxy substituent. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug development. The dioxolane ring itself provides a stable scaffold that can be further functionalized to achieve specific pharmacological properties. This structural design allows for interactions with biological targets that are both specific and potent.
In terms of synthesis, 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane can be prepared through a multi-step process involving the reaction of ethylene oxide with a precursor containing the 3,5-difluorophenoxy group. The synthesis typically involves protecting group strategies to ensure regioselectivity and high yield. Recent advancements in catalytic methods have improved the efficiency of these reactions, making it feasible to produce this compound on a larger scale. The ability to synthesize complex molecules like this one with high precision is a testament to the progress in organic chemistry methodologies.
One of the most promising applications of 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane lies in its potential as a lead compound for drug discovery. The combination of the dioxolane ring and the 3,5-difluorophenoxy group makes it an attractive candidate for developing novel therapeutic agents. Studies have shown that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors involved in diseases such as cancer and inflammation. The fluorine atoms play a critical role in modulating these interactions by influencing both electronic distribution and steric hindrance.
Recent research has focused on exploring the pharmacological profile of 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane by synthesizing analogs with different substituents on the phenyl ring or varying the length of the ethyl chain. These studies aim to optimize potency and selectivity while minimizing side effects. For instance, modifications to the dioxolane ring have revealed compounds with enhanced binding affinity to target proteins. Such findings underscore the importance of structural diversity in drug design and highlight the potential of this compound as a starting point for further development.
The stability and bioavailability of pharmaceutical compounds are critical factors in their clinical efficacy. The presence of fluorine atoms in 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane contributes to its metabolic stability by resisting degradation under physiological conditions. This property is particularly valuable for drugs that require prolonged action or multiple daily dosing. Additionally, the dioxolane ring provides hydrophobicity without compromising solubility, which is essential for achieving optimal absorption rates after administration.
In conclusion, 2-[2-(3,5-difluorophenoxy)ethyl]-1,3-dioxolane (CAS No. 1443345-85-4) represents a significant contribution to pharmaceutical chemistry due to its unique structural features and versatile applications. The combination of a stable dioxolane ring with a bioactive 3,5-difluorophenoxy substituent offers numerous opportunities for developing novel therapeutic agents. Ongoing research continues to explore its potential in various disease areas, promising advancements that could benefit patients worldwide.
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